![molecular formula C20H17N3O2S B2818626 (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide CAS No. 865183-01-3](/img/structure/B2818626.png)
(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide
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Overview
Description
This compound is a benzothiazole derivative, which is a heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are used in medicinal chemistry .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the acetamido group might undergo hydrolysis, and the propynyl group could participate in various addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzothiazole ring might confer aromatic stability, while the acetamido and propynyl groups could affect the compound’s polarity and solubility .Scientific Research Applications
Anticancer Activity
Thiazolides, including derivatives of thiazole compounds, have been identified for their potential in inducing apoptosis in colorectal tumor cells. These compounds interact with detoxification enzymes like glutathione S-transferase in tumor cells, indicating a unique mechanism of action against cancer cells. This suggests that similar thiazole derivatives could be explored for anticancer research applications (Brockmann et al., 2014).
Hypoglycemic and Hypolipidemic Activity
Novel thiazolidinedione ring-containing molecules have been evaluated for their hypoglycemic and hypolipidemic activities, showing significant reductions in blood glucose, cholesterol, and triglyceride levels in animal models. This research avenue could potentially be applicable to thiazole derivatives in the management of diabetes and related metabolic disorders (Mehendale-Munj et al., 2011).
Antibacterial Activity
Thiazole derivatives have been synthesized and evaluated for their antibacterial activity, showing promise as potent antibacterial agents. The structure-activity relationship studies of these compounds reveal their potential application in developing new antibacterial therapies, especially in combating drug-resistant bacterial strains (Bhoi et al., 2015).
Enzyme Inhibition
Research on thiazole acetamide derivatives has demonstrated significant activity in enzyme inhibition, particularly urease inhibition. These findings suggest the potential of thiazole derivatives in therapeutic applications targeting specific enzyme-related pathways (Gull et al., 2016).
Future Directions
properties
IUPAC Name |
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-4-11-23-17-10-9-15(21-14(3)24)12-18(17)26-20(23)22-19(25)16-8-6-5-7-13(16)2/h1,5-10,12H,11H2,2-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLCYZVSYJZNEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)NC(=O)C)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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